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molecular formula C7H8N2O2 B2593689 N',3-dihydroxybenzene-1-carboximidamide CAS No. 175838-22-9; 2222313-74-6

N',3-dihydroxybenzene-1-carboximidamide

Cat. No. B2593689
M. Wt: 152.153
InChI Key: VAKNFLSIQNXPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569285B2

Procedure details

To a suspension of 15.84 g (0.228 mol) of hydroxylamine hydrochloride in 75 ml of DMSO there are added 32 ml (0.228 mol) of triethylamine. The solution is stirred vigorously for 30 minutes and is then diluted with a small amount of THF. After stirring for 10 minutes, the triethylamine hydrochloride is filtered off and the residue is rinsed with THF. After the filtrate has been concentrated (evaporating off the THF), 10 g (83.9 mmol) of 3-hydroxybenzonitrile are added to the solution obtained. The solution is stirred at ambient temperature for 16 hours. After diluting with cold water, the mixture is extracted 3 times with ethyl acetate and the organic phase is washed with brine. The expected product is obtained after drying over MgSO4 and evaporation.
Quantity
15.84 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C(N(CC)CC)C.[OH:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[C:15]#[N:16]>CS(C)=O.C1COCC1.O>[OH:3][N:2]=[C:15]([C:14]1[CH:17]=[CH:18][CH:19]=[C:12]([OH:11])[CH:13]=1)[NH2:16] |f:0.1|

Inputs

Step One
Name
Quantity
15.84 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=C(C#N)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred vigorously for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the triethylamine hydrochloride is filtered off
WASH
Type
WASH
Details
the residue is rinsed with THF
CONCENTRATION
Type
CONCENTRATION
Details
After the filtrate has been concentrated (
ADDITION
Type
ADDITION
Details
are added to the solution
CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
The solution is stirred at ambient temperature for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with brine

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ON=C(N)C1=CC(=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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